molecular formula C14H11ClO2S B173312 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid CAS No. 13459-62-6

2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

Cat. No. B173312
CAS RN: 13459-62-6
M. Wt: 278.8 g/mol
InChI Key: WZICWIASCZNZHO-UHFFFAOYSA-N
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Description

“2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid” is a chemical compound with the molecular formula C14H11ClO2S . It has a molecular weight of 278.75400 . The compound is also known by other synonyms such as “2-[(4-Chlorophenyl)thio]benzeneacetic acid” and "2-[(4-CHLOROPHENYL)THIO]-BENZENEACETIC ACID" .


Molecular Structure Analysis

The molecular structure of “2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid” consists of a two phenyl rings connected by a sulfur atom, with an acetic acid group attached to one of the phenyl rings . The chlorine atom is attached to one of the phenyl rings .


Physical And Chemical Properties Analysis

The compound has a density of 1.37±0.1 g/cm3, a boiling point of 434.4±35.0 °C, and a melting point of 116 °C . It has a LogP value of 4.11830, indicating its lipophilicity .

Scientific Research Applications

Enzyme Inhibition and Pharmacological Profile

  • 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a related compound, is known for inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes. This compound shows potential in treating inflammation, pain, fever, asthma, and inhibiting platelet aggregation without causing gastrointestinal damage in animal models (Laufer et al., 1994).

Synthesis Techniques and Chemical Transformations

  • The compound has been involved in Friedel–Crafts acylation reactions under microwave heating, showing a significant increase in yield compared to conventional heating methods. These reactions are vital for producing various ketones (Mahdi et al., 2011).
  • Photochemical reactions of similar compounds lead to the formation of thiazoles, thiazolines, and benzonitriles, providing insights into potential synthetic pathways and mechanistic aspects of these transformations (Suzuki et al., 1976).

Biological Activities and Potential Applications

  • Derivatives of phenylthiophen, structurally related to the compound , have been explored for their potential biological activities, including antimicrobial properties (Beaton et al., 1976).
  • Mesoionic compounds derived from similar chlorophenyl compounds have shown inhibition of enzymes like monoamine oxidase and succinate dehydrogenase, anti-convulsant, and antibacterial activities (2022).
  • Organotin(IV) derivatives of related compounds have been synthesized and characterized for their antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).

Antimicrobial and Antitubercular Activities

  • Novel phenoxyacetic acid derivatives structurally akin to the compound of interest have been synthesized and found effective against Mycobacterium tuberculosis, indicating potential antimycobacterial applications (Ali & Shaharyar, 2007).

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZICWIASCZNZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335236
Record name {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

CAS RN

13459-62-6
Record name {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Boudhar, XW Ng, CY Loh, WN Chia, ZM Tan… - European Journal of …, 2016 - Elsevier
Malaria remains a significant infectious disease with even artemisinin-based therapies now facing resistance in the field. Development of new therapies is urgently needed, either by …
Number of citations: 16 www.sciencedirect.com
JL Kristensen, A Püschl, M Jensen… - Journal of medicinal …, 2010 - ACS Publications
A series of 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted in the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold with aryl, heteroaryl, …
Number of citations: 13 pubs.acs.org

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